Cyanidin monoglucoside

Description

Significance of Cyanidin (B77932) Monoglucoside as a Flavonoid within Plant Secondary Metabolism

Cyanidin monoglucoside, specifically cyanidin-3-O-glucoside (C3G), is a key secondary metabolite in plants, belonging to the vast class of flavonoids. nih.govmdpi.com These compounds are not essential for the primary life-sustaining processes of a plant, such as growth and reproduction, but are crucial for its interaction with the environment. mdpi.com The biosynthesis of C3G is an integral part of the flavonoid pathway, a branch of the phenylpropanoid pathway. ontosight.ai This intricate series of enzymatic reactions begins with the amino acid phenylalanine and culminates in the production of various flavonoids, including anthocyanins. ontosight.ainih.gov

The significance of cyanidin monoglucoside in plant secondary metabolism is multifaceted:

Pigmentation: C3G is a primary pigment responsible for the red, purple, and blue colors observed in many flowers, fruits, and vegetables. nih.govontosight.ai This coloration plays a vital role in attracting pollinators and seed dispersers, thus ensuring the plant's reproductive success. mdpi.com

Protection against Abiotic and Biotic Stresses: Anthocyanins like C3G help protect plants from various environmental stressors. mdpi.com They can absorb UV radiation, shielding the plant's photosynthetic machinery from photodamage. nih.gov Additionally, they contribute to the plant's defense against pathogens and herbivores. mdpi.com

Antioxidant Activity: Within the plant, C3G can act as an antioxidant, helping to mitigate cellular damage caused by reactive oxygen species (ROS) generated during metabolic processes or in response to stress. nih.govnih.gov

The synthesis of cyanidin-3-O-glucoside is a highly regulated process influenced by factors such as light, temperature, and pH, which can affect the activity of the enzymes involved in the biosynthetic pathway. ontosight.ai Key enzymes in this pathway include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and anthocyanidin synthase (ANS), which catalyzes the conversion of leucocyanidin (B1674801) to cyanidin. The final step involves the glycosylation of cyanidin by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form cyanidin-3-O-glucoside. ontosight.ai

Overview of Current Research Paradigms and Theoretical Frameworks for Anthocyanins

The study of anthocyanins, including cyanidin monoglucoside, is guided by several research paradigms and theoretical frameworks that shape how scientists approach their investigations. A research paradigm represents a researcher's worldview and fundamental assumptions about reality (ontology), knowledge (epistemology), and how that knowledge can be acquired (methodology). researchgate.netwpmucdn.comyoutube.com

In the context of anthocyanin research, the positivist paradigm has been historically dominant. This paradigm assumes an objective reality that can be observed and measured. youtube.comyoutube.com Research within this framework focuses on:

Quantitative Analysis: Employing analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify cyanidin monoglucoside and other anthocyanins in various plant sources. rsc.orgnih.govoup.com

Biochemical Pathway Elucidation: Systematically identifying the enzymes and genes involved in the anthocyanin biosynthesis pathway and understanding their regulation. nih.govresearchgate.net

Structure-Activity Relationship Studies: Investigating how the chemical structure of cyanidin monoglucoside and its derivatives influences their stability, color, and biological activities. nih.govresearchgate.net

More recently, an interpretivist or constructivist paradigm is gaining traction, particularly in studies exploring the complex interactions of anthocyanins within biological systems. researchgate.netyoutube.com This paradigm acknowledges that reality is socially constructed and that understanding requires interpreting subjective experiences. wpmucdn.com In anthocyanin research, this translates to:

"Foodomics" Approaches: Studying the holistic interaction of food components, including cyanidin monoglucoside, with the human body, considering the complex metabolic transformations and effects on the gut microbiota. nih.gov

In vivo and Clinical Studies: Moving beyond in vitro experiments to understand the real-world health effects of cyanidin monoglucoside in living organisms, including humans. nih.govcaringsunshine.com

The theoretical framework for anthocyanin research is built upon established principles of organic chemistry, biochemistry, and plant physiology. Key theoretical concepts include:

The Flavonoid Biosynthetic Pathway: A well-established model that provides the foundation for understanding how cyanidin monoglucoside is synthesized in plants. ontosight.airesearchgate.net

pH-Dependent Structural Transformations: The understanding that the color and stability of anthocyanins are highly dependent on the pH of their environment, leading to different structural forms (flavylium cation, carbinol pseudobase, quinoidal base, and chalcone). mdpi.comnih.gov

Antioxidant Mechanisms: Theories explaining how the molecular structure of cyanidin monoglucoside, particularly the hydroxyl groups on its B-ring, enables it to scavenge free radicals and chelate metal ions. nih.govnih.gov

Historical Trajectories and Milestones in Cyanidin Monoglucoside Investigation

The investigation of cyanidin monoglucoside has a rich history, evolving from early observations of plant pigments to sophisticated molecular studies.

Early Pigment Chemistry: The initial phase of research focused on the isolation and basic characterization of plant pigments. The term "anthocyanin" was coined in the 19th century to describe the blue pigments in flowers. Early 20th-century chemists, notably Richard Willstätter, made significant contributions to elucidating the fundamental structures of anthocyanidins, including cyanidin.

Chromatographic Revolution: The development of chromatographic techniques, particularly paper chromatography and later HPLC, in the mid-20th century revolutionized the study of anthocyanins. rsc.org These methods allowed for the separation and identification of individual anthocyanin glycosides, including cyanidin-3-O-glucoside, from complex plant extracts. oup.com

Elucidation of Biosynthetic Pathways: The latter half of the 20th century saw significant progress in understanding the biosynthesis of flavonoids. Through the use of radioisotopes and enzymatic studies, the key steps and enzymes of the phenylpropanoid and flavonoid pathways were mapped out. ontosight.ai

Molecular Biology and Genetic Engineering: The advent of molecular biology techniques in the late 20th and early 21st centuries marked a major milestone. Researchers were able to clone and characterize the genes encoding the enzymes of the anthocyanin pathway. nih.govresearchgate.net This opened up possibilities for genetically engineering plants with altered flower colors or enhanced anthocyanin content.

Focus on Bioactivity and Health: In recent decades, there has been a significant shift in research focus towards the biological activities and potential health benefits of cyanidin monoglucoside. rsc.orgmdpi.com Numerous studies have investigated its antioxidant, anti-inflammatory, and other protective effects. nih.govmdpi.com

"Foodomics" and Metabolomics: The current era of research is characterized by the use of high-throughput "omics" technologies, such as metabolomics, to study the complex fate of cyanidin monoglucoside in the body. nih.gov This includes its absorption, metabolism by the gut microbiota, and its effects on various cellular pathways. nih.govresearchgate.net

Table of Research Findings on Cyanidin Monoglucoside

| Research Area | Key Findings |

| Biosynthesis | Cyanidin-3-O-glucoside is synthesized via the flavonoid pathway, with key enzymes including CHS, CHI, F3H, and ANS. ontosight.ai The final step is catalyzed by UFGT. ontosight.ai |

| Stability | The stability of cyanidin-3-O-glucoside is highly dependent on pH, temperature, and light. mdpi.comnih.gov It is most stable in acidic conditions and degrades at neutral or alkaline pH. nih.gov |

| Color | The color of cyanidin-3-O-glucoside solutions varies with pH: red at pH < 3, violet at pH 7-8, and blue at pH > 11. wikipedia.org |

| Analytical Methods | HPLC and LC-MS are widely used for the separation, identification, and quantification of cyanidin-3-O-glucoside. rsc.orgnih.gov |

| Metabolism | After consumption, a small percentage of cyanidin-3-O-glucoside is absorbed in the stomach and small intestine. nih.govresearchgate.net A significant portion is metabolized by the gut microbiota into smaller phenolic compounds like protocatechuic acid. nih.govnih.gov |

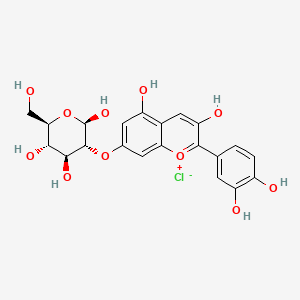

Structure

3D Structure of Parent

Properties

CAS No. |

28905-48-8 |

|---|---|

Molecular Formula |

C21H21ClO11 |

Molecular Weight |

484.8 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-3-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride |

InChI |

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)20(21(29)32-16)30-9-4-12(24)10-6-14(26)19(31-15(10)5-9)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,20-,21-;/m1./s1 |

InChI Key |

AOYDIFJAPBNESL-GIICXGHVSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O)O.[Cl-] |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of Cyanidin Monoglucoside

Recombinant Microbial Systems for Cyanidin (B77932) Monoglucoside Synthesis (e.g., Escherichia coli)

Escherichia coli has emerged as a popular host for the heterologous production of cyanidin monoglucoside. nih.govnih.gov By introducing the necessary plant-derived genes into E. coli, researchers have successfully engineered strains capable of synthesizing this anthocyanin. nih.gov The general strategy involves providing a precursor molecule, such as naringenin (B18129) or catechin, to the engineered bacteria, which then convert it into cyanidin monoglucoside through the action of the introduced enzymes. nih.govresearchgate.net

Strategies for Biosynthetic Pathway Reconstitution and Yield Optimization in Engineered Organisms

Significant efforts in metabolic engineering have been directed towards optimizing the production of cyanidin monoglucoside in microbial hosts. One key strategy is to enhance the supply of precursors. researchgate.net This can involve engineering the host's metabolism to produce more of the necessary building blocks.

Another critical aspect is balancing the expression levels of the heterologous enzymes to avoid the accumulation of inhibitory intermediates and to maximize the flux towards the final product. nih.govresearchgate.net This has been achieved through various techniques, including the use of different promoters with varying strengths and the construction of synthetic gene clusters. nih.gov Furthermore, optimizing fermentation conditions, such as media composition and induction strategies, has been shown to significantly improve yields. nih.gov For example, using glycerol (B35011) instead of glucose as a carbon source has been found to enhance production in some cases. nih.gov Through combinatorial approaches and systematic optimization, production titers of cyanidin 3-O-glucoside in E. coli have reached several hundred milligrams per liter. nih.govresearchgate.net

Metabolic Pathways and Bioavailability Research of Cyanidin Monoglucoside

Systemic Absorption and Distribution Dynamics

The bioavailability of cyanidin (B77932) monoglucoside is a critical factor governing its potential health effects. Research has focused on understanding how this compound is absorbed from the diet and distributed throughout the body's tissues.

The absorption of cyanidin-3-glucoside (C3G) begins in the upper gastrointestinal tract. The stomach is considered a primary site for the absorption of anthocyanins like C3G. researchgate.net Studies suggest that between 1% and 10% of ingested C3G can be absorbed from the gastric epithelium. researchgate.net This initial absorption is followed by first-pass metabolism, where the compound is metabolized in the stomach and intestinal cells before reaching systemic circulation. researchgate.net

Once absorbed, cyanidin monoglucoside and its metabolites are distributed to various tissues. Preclinical studies in rats have provided valuable insights into this distribution pattern. Following intravenous administration, C3G is rapidly distributed, with detectable levels in the brain, liver, and kidneys. researchgate.netbohrium.com

The kidneys appear to be a major site of accumulation for C3G and its metabolites. bohrium.com Studies have shown that the concentration of C3G in the kidneys can be significantly higher than in the liver or brain. nih.gov For instance, in one rat study, the amounts of C3G found in tissues were in the descending order of kidneys (0.44–1.69 nmol/g), liver (5.64–58.61 pmol/g), and brain (2.41–44.11 pmol/g). nih.gov Another study reported the highest concentration of a C3G metabolite, 4′-O-methylcyanidin-3-O-β-glucopyranoside, in the liver at 19.18 pmol/g 15 minutes after administration. researchgate.net

The ability of C3G to cross the blood-brain barrier is of particular interest to researchers. Evidence suggests that C3G can indeed enter the brain, with detectable levels observed as quickly as 15 seconds after intravenous administration in rats. researchgate.net In pigs, long-term oral administration of bilberry extract resulted in a C3G concentration of 3.17 pmol/g in brain tissue. oup.com

Table 1: Tissue Distribution of Cyanidin-3-Glucoside (C3G) in Preclinical Models

| Tissue | Species | C3G Concentration | Metabolite Concentration | Study Reference |

|---|---|---|---|---|

| Kidneys | Rat | 0.44–1.69 nmol/g | 0.90–1.99 nmol/g (PN3G) | nih.gov |

| Liver | Rat | 5.64–58.61 pmol/g | 100.84–539.38 pmol/g (PN3G) | nih.gov |

| Brain | Rat | 2.41–44.11 pmol/g | 0.37–2.07 pmol/g (PN3G) | nih.gov |

| Brain | Pig | 3.17 pmol/g | Not specified | oup.com |

PN3G: Peonidin-3-glucoside

Catabolism and Metabolite Profiling

The metabolic fate of cyanidin monoglucoside is complex, involving transformations by both host enzymes and the gut microbiota. These metabolic processes generate a diverse array of smaller molecules, many of which may possess their own biological activities.

Upon absorption, cyanidin-3-glucoside undergoes extensive Phase I and Phase II metabolic transformations. researchgate.net Phase I reactions can include hydroxylation, while Phase II reactions involve conjugation with molecules such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), and methyl groups (methylation). researchgate.netresearchgate.net These modifications increase the water solubility of the compounds, facilitating their excretion.

In rats, cyanidin-3-glucoside has been found in the plasma as glucuronides and sulfates of cyanidin. bohrium.com Methylated derivatives, such as peonidin-3-glucoside, are also common metabolites. nih.gov In vitro studies using human liver preparations have demonstrated that compounds with similar structures to C3G metabolites are subject to glucuronidation, sulfonation, and methylation. phytohub.eu

The breakdown of the cyanidin-3-glucoside structure leads to the formation of smaller phenolic compounds. researchgate.netnih.gov The primary degradation products are protocatechuic acid (PCA) and phloroglucinaldehyde (PGA), which are formed from the cleavage of the C-ring of the anthocyanin. nih.gov

Protocatechuic acid is considered a major human metabolite of cyanidin glucosides. nih.gov In one human study, the maximal serum concentration of PCA was found to be 492 nmol/L, significantly higher than the 1.9 nmol/L of intact cyanidin-3-glucoside. nih.gov Further metabolism of PCA can lead to the formation of other phenolic acids, including vanillic acid and ferulic acid. nih.govmdpi.comnih.gov These metabolites have been identified in various studies investigating the breakdown of C3G.

Table 2: Major Metabolites of Cyanidin Monoglucoside

| Metabolite | Parent Compound | Typical Location Found | Potential Further Metabolism | Study Reference |

|---|---|---|---|---|

| Protocatechuic acid (PCA) | Cyanidin-3-glucoside | Serum, Feces | Vanillic acid, Ferulic acid | nih.govnih.gov |

| Phloroglucinaldehyde (PGA) | Cyanidin-3-glucoside | Serum, Urine, Feces | Further degradation | nih.govresearchgate.net |

| Vanillic acid | Protocatechuic acid | Serum | - | nih.govmdpi.comnih.gov |

| Ferulic acid | Protocatechuic acid | Serum | - | nih.govmdpi.comnih.gov |

| Peonidin-3-glucoside | Cyanidin-3-glucoside | Plasma, Tissues | - | nih.gov |

The gut microbiota plays a crucial role in the metabolism of cyanidin monoglucoside, particularly the portion that is not absorbed in the upper gastrointestinal tract. researchgate.net In the colon, gut bacteria can hydrolyze the glycosidic bond, releasing the cyanidin aglycone. researchgate.net This is followed by the cleavage of the heterocyclic C-ring, leading to the formation of various phenolic acids. researchgate.net

Studies have shown that the presence of intestinal microbiota significantly increases the degradation of C3G and the production of its metabolites. nih.gov In vitro fermentation of C3G with human fecal slurries demonstrated its rapid degradation by intestinal bacteria. nih.gov The microbial catabolism of C3G is a key source of bioactive metabolites like protocatechuic acid. researchgate.net The interaction between cyanidin monoglucoside and the gut microbiota is an active area of research, with implications for understanding the full spectrum of its biological effects. nih.gov

Enterohepatic Recirculation of Cyanidin Monoglucoside Metabolites

Following initial absorption and first-pass metabolism in the stomach, small intestine, and liver, metabolites of cyanidin monoglucoside can enter systemic circulation. nih.govnih.gov The metabolic journey of these compounds may involve enterohepatic recirculation, a process where substances are excreted by the liver into the bile, enter the intestine, and are subsequently reabsorbed back into circulation.

After cyanidin-3-glucoside (C3G) is metabolized into its aglycone, cyanidin, and further degraded into various phenolic compounds by gut microbiota, these resulting metabolites undergo further processing. nih.govresearchgate.net Phase II and other multistage metabolites, including those formed by gut bacteria, can enter the liver and kidneys. nih.govresearchgate.net In these organs, they are subject to further conjugation, forming more methylated, glucuronidated, and sulfated metabolites, which can then be distributed via both blood circulation and enterohepatic circulation. nih.gov While it is understood that microbial action can produce phase I metabolites, there is some scientific discussion as to whether this occurs exclusively in the small intestine or is also a product of the enterohepatic cycle. nih.gov This circulatory pathway potentially extends the residence time and systemic exposure of these bioactive metabolites.

Pharmacokinetic Investigations in Animal Models

Pharmacokinetic studies in animal models have been crucial in quantifying the absorption, distribution, and excretion of cyanidin monoglucosides. These investigations reveal that while these compounds are absorbed, their systemic bioavailability is generally low.

In a study using a luminally and vascularly perfused rat small intestine, the absorption rate of cyanidin-3-glucoside was determined to be 4.3% (± 3.2%). nih.gov The majority of the absorbed compound appeared in its unchanged form, with a smaller portion detected as a cyanidin-3-glucoside-conjugate. nih.gov Pharmacokinetic studies in mice have reported that the maximum plasma concentration (Cmax) of C3G can range from 0.14 to 14 µM, indicating that it does reach systemic circulation to exert biological effects. nih.gov Following oral administration in rats, a single dose of C3G was shown to significantly increase blood flow shortly after ingestion. nih.gov

Once absorbed, cyanidin and its metabolites are distributed to various tissues before being eliminated. Studies tracking anthocyanin distribution have detected their presence in organs like the liver and kidneys. nih.govresearchgate.net Excretion occurs through both urine and bile.

Interactive Data Table: Pharmacokinetic Parameters of Cyanidin-3-Glucoside in Animal Models

Below is a summary of key pharmacokinetic data from animal studies. Use the filter to select a specific parameter.

| Parameter | Value | Animal Model | Source |

| Absorption Rate | 4.3% (± 3.2%) | Perfused Rat Small Intestine | nih.gov |

| Cmax (Plasma) | 0.14 - 14 µM | Mice | nih.gov |

| Primary Form Absorbed | Unchanged Cyanidin-3-Glucoside | Perfused Rat Small Intestine | nih.gov |

The bioavailability of cyanidin is significantly influenced by its chemical structure, particularly the nature of the attached sugar, or glycosidic moiety. The type and number of sugar units can affect the compound's stability, solubility, and interaction with cellular transporters.

Research indicates that glycosylation generally impacts the biological activity of cyanidin. nih.gov The presence of a sugar molecule is thought to decrease the antioxidant capacity by reducing the number of free hydroxyl groups available for scavenging reactive oxygen species. nih.gov However, O-glycosylation can also protect against oxidative damage. nih.gov

The complexity of the sugar substituent plays a role in its interaction with cell membranes. For instance, the presence of a disaccharide (like rutinose) or two sugar substituents can significantly reduce the ability of cyanidin to bind to red blood cell membranes compared to monosaccharides like glucose or galactose. nih.gov Studies have also shown that a smaller number of sugar units at the C3 position is correlated with higher antioxidant activity. nih.gov

The catabolism of C3G in the gastrointestinal tract produces a variety of bioactive phenolic metabolites, such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid. nih.govresearchgate.net These metabolites are known to enhance the bioavailability of the parent compound and possess their own potent anti-inflammatory and antioxidant properties. nih.govresearchgate.net For example, metabolites like protocatechuic acid and phloroglucinaldehyde are considered major bioactive products resulting from the cleavage of the C3G molecule. nih.gov

Once absorbed, these metabolites circulate throughout the body and contribute to the health effects associated with cyanidin monoglucoside consumption. nih.govnih.gov They can modulate various cellular pathways, including those involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. nih.gov Therefore, the biological effects observed after consuming foods rich in cyanidin monoglucoside are attributable not only to the parent glycoside but significantly to the diverse array of metabolites produced in the body.

Advanced Analytical Methodologies for Cyanidin Monoglucoside Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of cyanidin (B77932) monoglucosides, offering insights into their molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of cyanidin monoglucosides. Both ¹H-NMR and ¹³C-NMR are employed to determine the precise connectivity of atoms within the molecule.

¹H-NMR provides information about the protons in the molecule, including their chemical environment, multiplicity, and coupling constants. This data helps to identify the individual protons on the cyanidin aglycone and the glucoside moiety. For instance, the anomeric proton of the glucose unit typically appears as a doublet in a specific region of the spectrum, confirming the presence and stereochemistry of the glycosidic bond.

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and surrounding functional groups. The combination of ¹H and ¹³C-NMR, often aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, leading to the definitive structure of the cyanidin monoglucoside. researchgate.netcapes.gov.br

The following table summarizes representative ¹H-NMR and ¹³C-NMR chemical shift data for cyanidin-3-O-glucoside, a common cyanidin monoglucoside.

¹H-NMR and ¹³C-NMR Data for Cyanidin-3-O-glucoside

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 170.2 |

| 3 | - | 144.7 |

| 4 | 8.81 (s) | 135.7 |

| 5 | - | 159.1 |

| 6 | 6.53 (d) | 95.0 |

| 7 | - | 163.5 |

| 8 | 6.73 (s) | 103.2 |

| 9 | - | 157.4 |

| 10 | - | 113.1 |

| 1' | - | 119.8 |

| 2' | 7.61 (s) | 112.4 |

| 3' | - | 147.4 |

| 4' | - | 145.7 |

| 5' | - | - |

| 6' | 7.61 (s) | - |

| 1'' | 5.25 (d) | 103.4 |

| 2'' | 3.52 (m) | 74.7 |

| 3'' | 3.66 (m) | 78.0 |

| 4'' | 3.42 (m) | 71.0 |

| 5'' | 3.87 (m) | 78.7 |

| 6'' | 3.69 (m), 3.49 (m) | 62.3 |

Data based on analysis in CD3OD at 600 MHz for ¹H and 150 MHz for ¹³C. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of cyanidin monoglucosides with high accuracy. nih.govmdpi.comnih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision, which allows for the calculation of a unique elemental formula.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. researchgate.netnih.govresearchgate.netmdpi.comyoutube.com For cyanidin monoglucosides, a characteristic fragmentation pattern is the loss of the glucose unit (162 Da), resulting in a fragment ion corresponding to the cyanidin aglycone (m/z 287). researchgate.netresearchgate.net The fragmentation pattern can also help to distinguish between different isomers. The combination of HRMS and MS/MS is a powerful approach for the confident identification of cyanidin monoglucosides in complex mixtures. nih.gov

The following table illustrates the characteristic MS/MS fragmentation of cyanidin-3-O-glucoside.

MS/MS Fragmentation of Cyanidin-3-O-glucoside

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

|---|---|---|---|

| 449 | 287 | 162 | Loss of the glucoside moiety |

Fragmentation data obtained via electrospray ionization (ESI). researchgate.netresearchgate.net

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the initial characterization and quantification of cyanidin monoglucosides. These compounds exhibit characteristic absorption maxima in the visible region, typically between 510 and 530 nm, which is responsible for their red to purple color. researchgate.netresearchgate.netresearchgate.netnih.gov The exact wavelength of maximum absorption (λmax) can be influenced by factors such as pH and solvent. In addition to the visible band, cyanidin monoglucosides also show a strong absorption band in the UV region, usually around 280 nm. scispace.com

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. researchgate.netejbiotechnology.infonih.govmdpi.comresearchgate.net The FTIR spectrum of a cyanidin monoglucoside will show characteristic absorption bands corresponding to O-H stretching (from the hydroxyl groups), C-H stretching (from the aromatic and sugar moieties), C=C stretching (from the aromatic rings), and C-O stretching (from the ether linkages and hydroxyl groups). researchgate.net While FTIR is generally not used for primary structure elucidation, it serves as a valuable tool for confirming the presence of key functional groups and for fingerprinting analysis.

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of cyanidin monoglucosides from complex mixtures such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cyanidin monoglucosides. nih.govresearchgate.netnih.gov Reversed-phase HPLC, typically using a C18 column, is the preferred mode of separation. The mobile phase usually consists of a gradient of an acidified aqueous solvent and an organic solvent, such as methanol (B129727) or acetonitrile.

Detection is most commonly performed using a UV-Vis or Diode-Array Detector (DAD). A DAD allows for the acquisition of the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment. researchgate.netnih.govresearchgate.net Quantification is typically achieved by creating a calibration curve with a known standard of the specific cyanidin monoglucoside or a related compound.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. waters.comoup.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. waters.comthermofisher.com UPLC is particularly well-suited for the rapid analysis of large numbers of samples, making it an ideal technique for high-throughput screening applications in areas such as quality control of food products and natural product discovery. thermofisher.comnih.gov The principles of separation and detection in UPLC are similar to those in HPLC, but with the added benefits of speed and efficiency. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the structural determination and quantification of various metabolites, including those of cyanidin monoglucoside. hakon-art.com However, due to the low volatility and thermal instability of anthocyanins and their metabolites, direct analysis by GC-MS is often challenging. To overcome these limitations, a crucial preparatory step of derivatization is employed. mdpi.com

Derivatization chemically modifies the metabolites to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com The most common method is silylation, which involves replacing active hydrogen atoms in functional groups like hydroxyl (-OH) and carboxyl (-COOH) with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process reduces the polarity of the compounds, allowing them to be vaporized and separated in the gas chromatograph.

Once separated by the gas chromatograph, the derivatized metabolites enter the mass spectrometer, which provides detailed information on their molecular weight and fragmentation patterns. hakon-art.com This mass spectral data is critical for the precise structural elucidation of the metabolites. hakon-art.com For instance, in the analysis of anthocyanin composition, GC-MS has been used to identify the sugar moieties attached to the aglycone. One study successfully identified glucose as the carbohydrate attached to the cyanidin core by analyzing the acid-hydrolyzed sample, demonstrating the utility of GC-MS in characterizing the components of cyanidin glucosides. researchgate.net

While LC-MS is more commonly used for intact anthocyanin analysis, GC-MS of derivatized compounds provides a robust, alternative platform capable of capturing a wide variety of smaller secondary metabolites up to 800 Da, offering extensive chemical information. mdpi.com

Integrated Omics Approaches in Metabolic and Mechanistic Analysis

Metabolomics for Exploring Interconnections with Endogenous Metabolites

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state and offers profound insights into the biological impact of compounds like cyanidin monoglucoside. This approach allows researchers to map the complex interactions between cyanidin monoglucoside, its breakdown products, and the host's endogenous metabolic pathways.

After intake, cyanidin-3-O-glucoside (C3G) is extensively metabolized by gut microbiota into various smaller phenolic compounds, such as protocatechuic acid and phloroglucinaldehyde. nih.govmdpi.com These metabolites are considered key contributors to its biological effects. researchgate.net Metabolomics studies, often utilizing techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), can identify and quantify these changes in the metabolome. researchgate.net

A key area of investigation is the interplay between C3G and gut microbial metabolism. A study using a mouse model demonstrated that C3G intervention could mitigate polystyrene-induced colonic inflammation by modulating gut bacterial metabolism, particularly tryptophan and bile acid pathways. nih.gov This highlights how C3G can influence host physiology by altering the metabolic output of the gut microbiota.

In another study on Caco-2 human colon cancer cells, a UPLC-Q-TOF-MS-based metabolomics approach identified ten differential metabolites between cells treated with a related compound, cyanidin-3-O-arabinoside, and untreated cells. researchgate.net The changes pointed towards mechanisms involving reduced cell membrane synthesis, altered energy metabolism, and induced DNA damage. researchgate.net

| Metabolite | Change in Caco-2 Cells (vs. Control) | Associated Pathway/Function | Reference |

|---|---|---|---|

| Uracil | Altered | DNA/RNA Metabolism | researchgate.net |

| Pantothenate | Altered | Energy Metabolism (Coenzyme A synthesis) | researchgate.net |

| Cytidine | Altered | DNA/RNA Metabolism | researchgate.net |

| Phosphatidylcholine (PC) | Altered | Cell Membrane Synthesis | researchgate.net |

| γ-Linolenic acid | Altered | Fatty Acid Metabolism | researchgate.net |

| Dodecanoic acid | Altered | Fatty Acid Metabolism | researchgate.net |

| Myristic acid | Altered | Fatty Acid Metabolism | researchgate.net |

These studies exemplify the power of metabolomics to uncover the functional roles of cyanidin monoglucoside, revealing how it and its metabolites integrate into and modulate host metabolic networks to exert their effects.

Transcriptomics and Proteomics in Elucidating Gene and Protein Expression Changes

Transcriptomics and proteomics are indispensable tools for deciphering the molecular mechanisms of cyanidin monoglucoside by providing a comprehensive view of its effects on gene and protein expression.

Transcriptomics

Transcriptome analysis, typically via RNA sequencing (RNA-seq), quantifies the expression levels of thousands of genes simultaneously, revealing the genetic pathways modulated by cyanidin-3-O-glucoside (C3G).

Several studies have used this approach to understand C3G's effects in various biological contexts:

Osteogenesis: In MC3T3-E1 mouse osteoblasts, RNA-seq analysis identified 51 differentially expressed genes (DEGs) in response to C3G treatment, with 34 genes being upregulated and 17 downregulated. nih.govfigshare.com Functional analysis showed these genes were enriched in pathways related to lysosomes and glycolipid biosynthesis, pointing to the molecular basis for C3G's potential role in promoting bone formation. nih.govfigshare.com

Hepatocyte Function: In a human hepatocyte cell line, C3G treatment was found to upregulate the gene expression of key regulators of mitochondrial biogenesis, including PGC-1α and SIRT1. nih.gov This was followed by increased expression of downstream targets like NRF1 and TFAM, suggesting C3G enhances mitochondrial function by modulating this genetic pathway. nih.gov

Adipose Tissue Regulation: In the brown adipose tissue (BAT) of mice, C3G treatment significantly increased the expression of the Prdm16 and PPARα genes, which are crucial for brown fat differentiation and thermogenesis. nih.gov

Immunomodulation: A comparative transcriptome analysis of the spleen in a mouse model of Alzheimer's disease identified numerous DEGs following C3G treatment, providing insight into the compound's antioxidant and immunomodulatory properties. nih.gov

| Gene | Biological Context | Effect of C3G | Reference |

|---|---|---|---|

| Atp6v0c, Cx3cl1, Ly6a | Osteogenesis (MC3T3-E1 cells) | Differentially Expressed | nih.govfigshare.com |

| PGC-1α, SIRT1 | Mitochondrial Biogenesis (Hepatocytes) | Upregulated | nih.gov |

| NRF1, TFAM | Mitochondrial Function (Hepatocytes) | Upregulated | nih.gov |

| Prdm16, PPARα | Brown Adipose Tissue | Upregulated | nih.gov |

| CLDN2 | Lung Adenocarcinoma Cells | Downregulated | mdpi.com |

Proteomics

Proteomics complements transcriptomics by analyzing changes at the protein level, providing direct evidence of functional molecular changes. Techniques like TMT-based quantitative proteomics are used to identify and quantify thousands of proteins.

Hepatoprotection: A proteomics study on HepG2 cells revealed that C3G and its metabolite, protocatechuic acid, offered protection against cytotoxicity by modulating apoptosis-related signaling pathways. nih.gov X-linked inhibitor of apoptosis protein (XIAP) was identified as a key target protein of C3G. nih.gov

Anti-aging Effects: In a mouse model of D-galactose-induced aging, hepatic proteome analysis showed that a cyanidin-rich extract significantly modulated 243 proteins. researchgate.netnih.gov The treatment suppressed proteins involved in the electron transport chain while up-regulating proteins crucial for glycolysis and the tricarboxylic acid (TCA) cycle, suggesting a mechanism aimed at reducing oxidative damage. researchgate.netnih.gov

Together, these omics technologies provide a multi-layered understanding of the biological impact of cyanidin monoglucoside, connecting its presence to specific changes in gene expression and protein activity, which in turn drive its physiological effects.

Molecular and Cellular Mechanisms of Action of Cyanidin Monoglucoside

Modulation of Cellular Redox Homeostasis

Cyanidin (B77932) monoglucoside plays a crucial role in maintaining cellular redox balance through a multi-pronged approach that includes direct antioxidant actions and the enhancement of endogenous defense systems.

Direct Reactive Oxygen Species (ROS) Scavenging and Radical Activity Inhibition

Cyanidin-3-O-β-glucopyranoside (C3G), a common form of cyanidin monoglucoside, is a highly effective scavenger of oxygen free radicals. tandfonline.comresearchgate.net Its potent antioxidant activity is attributed to its molecular structure, which allows for the efficient donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). tandfonline.commdpi.com Studies have demonstrated that C3G can directly interact with and is quickly oxidized by various ROS, including hydrogen peroxide (H₂O₂), superoxide (B77818) anions (⁻O₂), and hydroxyl radicals (OH·). tandfonline.comresearchgate.net This direct scavenging ability helps to mitigate cellular damage caused by oxidative stress. nih.gov In fact, research has shown that C3G exhibits superior antioxidant properties compared to even well-known antioxidants like vitamin E. researchgate.net The robust antioxidant capacity of C3G is further supported by its very negative redox potential, measured at 405 mV, indicating its strong tendency to be oxidized and thereby act as a potent antioxidant. tandfonline.com

In experimental models, C3G has been shown to inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress. For instance, it significantly inhibited the generation of malondialdehyde (MDA), a marker of lipid peroxidation, with a much lower IC₅₀ value (6.5 μM) compared to resveratrol (B1683913) (34 μM) and ascorbic acid (212 μM). tandfonline.com This protective effect against lipid peroxidation underscores the direct and potent radical-inhibiting activity of cyanidin monoglucoside.

Activation of Endogenous Antioxidant Enzyme Systems

Beyond its direct scavenging effects, cyanidin monoglucoside also bolsters the cell's own antioxidant defenses by activating key enzyme systems. Research has shown that cyanidin-3-glucoside (C3G) can induce the gene expression of several endogenous antioxidant enzymes. nih.govnih.gov This includes enzymes such as superoxide dismutases (SODs), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov

Furthermore, C3G has been observed to enhance the activity of other cytoprotective enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs). nih.govnih.govnih.gov One of the critical ways C3G achieves this is by stimulating the biosynthesis of glutathione (GSH), a vital endogenous antioxidant. nih.govimrpress.comnih.gov It has been shown to increase the expression of glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis. nih.gov This upregulation of antioxidant enzymes and molecules provides a more sustained and robust defense against oxidative insults.

The table below summarizes the key endogenous antioxidant enzymes modulated by cyanidin monoglucoside.

| Enzyme/Antioxidant | Modulatory Effect of Cyanidin Monoglucoside | References |

| Superoxide Dismutase (SOD) | Increased expression and activity | nih.govnih.gov |

| Catalase (CAT) | Increased expression and activity | nih.govnih.gov |

| Glutathione Peroxidase (GPx) | Increased expression and activity | nih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Increased expression | nih.gov |

| Glutathione (GSH) | Stimulated biosynthesis | nih.govimrpress.comnih.gov |

| Glutathione S-Transferases (GSTs) | Increased expression | nih.govnih.gov |

Regulation of Redox-Sensitive Transcription Factors and Downstream Targets

A pivotal mechanism through which cyanidin monoglucoside enhances cellular antioxidant capacity is by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, often referred to as the "master regulator" of the antioxidant response. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or certain bioactive compounds like cyanidin-3-glucoside (C3G), Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, thereby activating their transcription. nih.gov

Studies have demonstrated that C3G can induce the nuclear translocation of Nrf2, leading to the increased expression of various downstream targets, including the antioxidant enzymes mentioned previously (SOD, CAT, GPx, HO-1, GSTs). nih.govnih.govnih.gov This activation of the Nrf2 pathway represents a significant indirect antioxidant mechanism of cyanidin monoglucoside, providing a long-lasting cellular defense against oxidative damage. nih.gov

Regulation of Inflammatory Signaling Pathways

Cyanidin monoglucoside exhibits potent anti-inflammatory properties by intervening in key signaling cascades and inhibiting the production of pro-inflammatory molecules.

Inhibition of Pro-inflammatory Mediators

Cyanidin-3-glucoside (C3G) has been shown to effectively suppress the production of a range of pro-inflammatory mediators. nih.govplos.org In various cell models, C3G has demonstrated the ability to inhibit the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govplos.org Furthermore, it can reduce the secretion of pro-inflammatory cytokines, including various interleukins (IL-1β, IL-6, IL-8) and tumor necrosis factor-α (TNF-α). nih.govplos.orgnih.gov

For instance, in human intestinal HT-29 cells stimulated with cytokines, C3G significantly reduced the levels of NO, PGE2, and IL-8. plos.org Similarly, in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) and a mouse model of acute respiratory distress syndrome, C3G pretreatment markedly inhibited the production of TNF-α, IL-6, and IL-1β. nih.gov This broad-spectrum inhibition of pro-inflammatory molecules contributes significantly to the anti-inflammatory effects of cyanidin monoglucoside.

The table below details the pro-inflammatory mediators inhibited by cyanidin monoglucoside.

| Pro-inflammatory Mediator | Inhibitory Effect of Cyanidin Monoglucoside | References |

| Nitric Oxide (NO) | Reduced production | nih.govplos.org |

| Prostaglandin E2 (PGE2) | Reduced production | nih.govplos.org |

| Interleukin-1β (IL-1β) | Reduced production | nih.govnih.gov |

| Interleukin-6 (IL-6) | Reduced production | nih.govnih.gov |

| Interleukin-8 (IL-8) | Reduced production | nih.govplos.org |

| Tumor Necrosis Factor-α (TNF-α) | Reduced production | nih.govnih.gov |

Modulation of Key Signaling Cascades

The anti-inflammatory effects of cyanidin monoglucoside are underpinned by its ability to modulate key signaling pathways that orchestrate the inflammatory response. One of the most critical targets is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govnih.govnih.gov C3G has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, IκB-α, and subsequently blocking the nuclear translocation of the NF-κB p65 subunit. nih.govmdpi.com

In addition to the NF-κB pathway, cyanidin monoglucoside also modulates the mitogen-activated protein kinase (MAPK) signaling cascades. nih.govnih.gov Research has demonstrated that C3G can suppress the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun NH2-terminal kinase (JNK). nih.govnih.gov By inhibiting these pathways, C3G can downregulate the expression of various pro-inflammatory genes.

Furthermore, some studies suggest that cyanidin monoglucoside can also influence the signal transducer and activator of transcription 1 (STAT1) pathway. plos.org In cytokine-stimulated intestinal cells, C3G was found to significantly reduce the levels of activated STAT1 in the cell nucleus, without affecting NF-κB activation in that specific model. plos.org This indicates that cyanidin monoglucoside may employ multiple, sometimes cell-type specific, mechanisms to exert its anti-inflammatory effects.

The table below outlines the key signaling cascades modulated by cyanidin monoglucoside.

| Signaling Pathway | Modulatory Effect of Cyanidin Monoglucoside | References |

| NF-κB | Inhibition of activation | nih.govnih.govnih.govmdpi.com |

| ERK (MAPK) | Inhibition of phosphorylation | nih.govacs.org |

| p38 MAPK (MAPK) | Inhibition of phosphorylation | nih.gov |

| JNK (MAPK) | Inactivation | nih.gov |

| STAT1 | Reduction of activated form in the nucleus | plos.org |

Impact on Inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

Cyanidin-3-glucoside (C3G) has been shown to modulate the expression of key enzymes involved in the inflammatory process, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are critical mediators of inflammation, and their upregulation is associated with various inflammatory conditions.

In macrophage cell lines, C3G has demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced iNOS and COX-2 expression at both the mRNA and protein levels. nih.gov This inhibitory effect is accompanied by a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), the respective products of iNOS and COX-2 activity. nih.gov The underlying mechanism for this anti-inflammatory action involves the activation of liver X receptor alpha (LXRα), a nuclear receptor that plays a crucial role in the regulation of inflammatory responses. nih.gov

Furthermore, in the context of intestinal inflammation, C3G and its complexes have been found to downregulate the protein expression of iNOS and COX-2 in Caco-2 intestinal cells. mdpi.com Studies have also highlighted that C3G can suppress the expression of COX-2 induced by carcinogens like benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE) in mouse epidermal cells. nih.gov This suppression is achieved by directly inhibiting the Fyn kinase signaling pathway, which is upstream of COX-2 activation. nih.gov

The collective evidence from these studies indicates that C3G exerts its anti-inflammatory effects by targeting the expression of iNOS and COX-2 through multiple signaling pathways, thereby reducing the production of inflammatory mediators.

Table 1: Effect of Cyanidin-3-Glucoside on Inflammatory Enzyme Expression

| Cell Line/Model | Inducer | Effect of C3G | Key Findings | Citation |

|---|---|---|---|---|

| THP-1 Macrophages | Lipopolysaccharide (LPS) | Inhibition of iNOS and COX-2 mRNA and protein expression | Dose-dependent reduction in NO and PGE2 production; mediated by LXRα activation. | nih.gov |

| Caco-2 Intestinal Cells | Palmitic Acid (PA) | Reduction of COX-2 protein levels | Dose-dependent protective effect against PA-induced inflammation. | mdpi.com |

| Caco-2 Intestinal Cells | Not specified | Downregulation of iNOS and COX-2 protein expression | C3G monomer and its complexes demonstrated anti-inflammatory effects. | mdpi.com |

| JB6 P+ Mouse Epidermal Cells | Benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE) | Suppression of COX-2 expression and promoter activity | Directly inhibits Fyn kinase activity, attenuating AP-1 and NF-κB activation. | nih.gov |

Crosstalk with Interferon Pathways and Immune Responses

Cyanidin-3-glucoside (C3G) has been found to interact with and modulate interferon (IFN) signaling pathways, which are critical components of the innate immune response. Research indicates that C3G can downregulate both Interferon I and II pathways, thereby inhibiting the inflammatory cascades mediated by interferons. mdpi.com This modulation of interferon pathways is a key aspect of C3G's broader anti-inflammatory and immunomodulatory activities.

In the context of intestinal health, proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) are known to activate the mucosal immune system, leading to sustained inflammation and tissue damage. nih.gov C3G has been shown to mitigate these effects, suggesting its potential in managing chronic gut inflammatory diseases. nih.gov Its ability to influence cytokine levels and IFN pathways points to a complex interplay with the immune system. mdpi.com

Enhancement of Cellular Barrier Function (e.g., intestinal integrity)

A growing body of evidence highlights the role of cyanidin-3-glucoside (C3G) in enhancing cellular barrier function, particularly in the context of the intestinal epithelium. The intestinal barrier is a critical interface that regulates the passage of substances and protects against harmful luminal agents. nih.govcapes.gov.br

C3G and its metabolites have been shown to ameliorate intestinal diseases by repairing the intestinal barrier structure and function. researchgate.net This protective effect is attributed to the modulation of the intestinal mucosal immune system. researchgate.net In vitro studies using Caco-2 cells, a model for the intestinal epithelial barrier, have demonstrated that C3G can counteract the disruptive effects of inflammatory stimuli. nih.govnih.gov

Specifically, C3G has been observed to inhibit the activation of the NF-κB signaling pathway in intestinal epithelial cells exposed to TNF-α, a key inflammatory cytokine. nih.govnih.gov This inhibition is a primary mechanism through which C3G exerts its protective effects. nih.gov Concurrently, C3G can activate the Nrf2 pathway, which is involved in cellular protection and antioxidant responses. nih.gov Importantly, C3G itself does not negatively impact the physiological properties of Caco-2 cells. nih.gov

The enhancement of the intestinal barrier by C3G is a multifaceted process involving the regulation of inflammatory pathways and the activation of protective cellular mechanisms, ultimately contributing to the maintenance of intestinal homeostasis. nih.gov

Cellular Senescence and Apoptosis Modulation

Induction of Apoptotic Pathways in Specific Cell Lines (e.g., cancer cells)

Cyanidin-3-glucoside (C3G) has been extensively studied for its ability to induce apoptosis, or programmed cell death, in various cancer cell lines, highlighting its potential as an anticancer agent. nih.gov This pro-apoptotic effect has been observed in breast, gastric, and colorectal cancer cells, among others. nih.govmdpi.comnih.gov

In human gastric cancer MKN-45 cells, C3G has been shown to have significant antiproliferative effects and to induce apoptosis. mdpi.com Similarly, in the MCF-7 breast cancer cell line, C3G exhibits dose-dependent cytotoxic effects and induces a high rate of apoptosis. nih.gov Studies have also demonstrated that C3G can trigger apoptotic responses in colorectal cancer cells. nih.gov

The mechanism of apoptosis induction by C3G can be both caspase-dependent and caspase-independent. nih.gov Furthermore, C3G has been found to arrest the cell cycle at the G2/M phase in certain cancer cell lines, which can be a precursor to apoptosis. mdpi.comnih.gov Interestingly, while C3G shows significant cytotoxic effects against cancer cells, it has been reported to have little effect on normal cells. mdpi.com

Table 2: Induction of Apoptosis by Cyanidin-3-Glucoside in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings on Apoptosis Induction | Citation |

|---|---|---|---|

| MKN-45 | Human Gastric Cancer | C3G induced apoptosis and arrested the cell cycle in the G2/M phase. | mdpi.com |

| MCF-7 | Human Breast Cancer | C3G showed dose-dependent cytotoxic effects and induced over 51.5% apoptosis after 24 hours. | nih.gov |

| MDA-MB-453 | Human Breast Cancer | C3G was shown to cause apoptosis, suggesting its potential as an anticancer agent. | nih.gov |

| HCT116, HT-29, SW620 | Human Colorectal Cancer | C3G inhibited proliferation and induced apoptosis in a time- and concentration-dependent manner. | nih.gov |

| HS578T | Human Breast Cancer | Among several cell lines, HS578T was the most sensitive to C3G-induced cell growth inhibition and G2/M arrest. | nih.gov |

Regulation of Apoptosis-Associated Proteins (e.g., Bax, Caspases, p53)

The pro-apoptotic activity of cyanidin-3-glucoside (C3G) is mediated through the regulation of a complex network of proteins that control programmed cell death. Key among these are the Bcl-2 family of proteins, caspases, and the tumor suppressor protein p53.

Studies have consistently shown that C3G treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors the mitochondrial pathway of apoptosis.

Furthermore, C3G activates caspases, which are the executioners of apoptosis. Specifically, the activation of caspase-3, a key effector caspase, has been observed in various cancer cell lines following C3G treatment. nih.gov The expression of caspase-3 at the gene level has also been shown to increase. nih.gov

The tumor suppressor protein p53 also appears to play a role in C3G-induced apoptosis. In MCF-7 breast cancer cells, C3G treatment led to an increased expression of the p53 gene. nih.gov In a mouse model of UVB-induced skin damage, nanoencapsulated C3G was found to downregulate the expression of p53, as well as Bax and caspases-3 and -9, suggesting a protective role in non-cancerous cells. nih.gov

Table 3: Regulation of Apoptosis-Associated Proteins by Cyanidin-3-Glucoside

| Protein | Cell Line/Model | Effect of C3G | Citation |

|---|---|---|---|

| Bax | MCF-7 Breast Cancer Cells | Increased gene expression | nih.gov |

| Bax | HCT116, HT-29, SW620 Colorectal Cancer Cells | Increased mRNA and protein expression | nih.gov |

| Bax | UVB-induced mouse skin | Downregulated expression | nih.gov |

| Bcl-2 | MCF-7 Breast Cancer Cells | Decreased gene expression | nih.gov |

| Bcl-2 | HCT116, HT-29, SW620 Colorectal Cancer Cells | Decreased mRNA expression | nih.gov |

| Caspase-3 | MCF-7 Breast Cancer Cells | Increased gene expression and activation | nih.gov |

| Caspase-3 | UVB-induced mouse skin | Downregulated expression | nih.gov |

| Caspase-9 | UVB-induced mouse skin | Downregulated expression | nih.gov |

| p53 | MCF-7 Breast Cancer Cells | Increased gene expression | nih.gov |

| p53 | UVB-induced mouse skin | Downregulated expression | nih.gov |

Influence on Key Cellular Senescence Markers (e.g., P16, P21)

Cellular senescence is a state of irreversible cell cycle arrest that plays a complex role in aging and cancer. Key markers of cellular senescence include the cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/Cip1. nih.govnih.govresearchgate.net

Research has indicated that cyanidin-3-glucoside (C3G) can influence the expression of these critical senescence markers. In particular, previous studies have shown that treating cancer cells with C3G can lead to an increase in the expression of the p21 protein. nih.gov p21 is a direct target of the p53 tumor suppressor protein and acts to halt the cell cycle by inhibiting cyclin-dependent kinases. nih.gov The induction of p21 by C3G is a significant finding, as it suggests a mechanism by which this compound can inhibit the proliferation of cancer cells. nih.gov

While the direct effect of C3G on p16 expression is less characterized in the available literature, the modulation of p21 highlights a clear interaction of C3G with the cellular senescence machinery. The p16 and p21 pathways are interconnected and can be activated by various stimuli, leading to cell cycle arrest. nih.gov The differential expression of p16 and p21 can vary depending on the cell type and the context of senescence induction. nih.govnih.govresearchgate.net

Intervention in Cellular Proliferation and Differentiation

Cyanidin-3-O-glucoside has been shown to influence key cellular processes involved in the development and progression of cancer, including cell proliferation, the epithelial-to-mesenchymal transition (EMT), and cell migration and invasion.

Cyanidin-3-O-glucoside demonstrates anti-proliferative effects in various cancer cell types through multiple mechanisms. In colorectal cancer cells, C3G has been found to directly bind to and inhibit the activity of T-LAK cell-originated protein kinase (TOPK). researchgate.net This inhibition leads to a concentration-dependent suppression of both cell proliferation and the formation of cancer cell clones. researchgate.net The downstream effect of TOPK inhibition by C3G is a reduction in the phosphorylation of histone H3, a key event in cell cycle progression. researchgate.net

In breast cancer cells, the anti-proliferative action of C3G is linked to the induction of apoptosis (programmed cell death). benthamscience.com Treatment with C3G leads to a decrease in cell viability in a dose-dependent manner, which is associated with the cleavage of caspase-3 and DNA fragmentation, both hallmarks of apoptosis. benthamscience.com Furthermore, C3G can induce cell cycle arrest at the G2/M phase in certain cancer cells by down-regulating the protein levels of key cell cycle regulators such as cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (cyclin B1, cyclin D1). tandfonline.comfrontiersin.org In melanoma cells, C3G's anti-proliferative effect is mediated through its interaction with estrogen receptor β (ERβ), leading to cell cycle arrest and apoptosis. frontiersin.org

It is noteworthy that while C3G can inhibit the growth of three-dimensional spheroid cultures of colon cancer cells, it may not have a significant effect on two-dimensional cell proliferation in the same cell type. nih.gov This suggests that the anti-proliferative effects of C3G can be context-dependent, influenced by the specific cancer type and the cellular environment.

The epithelial-to-mesenchymal transition (EMT) is a critical process by which cancer cells gain migratory and invasive properties, facilitating metastasis. nih.gov Cyanidin-3-O-glucoside has been shown to inhibit EMT in breast cancer cells. nih.govfoodandnutritionresearch.netdocumentsdelivered.com This inhibition is characterized by an increase in epithelial markers, such as E-cadherin and ZO-1, and a decrease in mesenchymal markers like N-cadherin and vimentin. nih.govnih.gov

One of the key mechanisms by which C3G inhibits EMT is through the upregulation of Krüppel-like factor 4 (KLF4), a transcription factor known to suppress EMT. nih.govfoodandnutritionresearch.netdocumentsdelivered.com C3G indirectly increases KLF4 expression by downregulating FBXO32, an E3 ligase that targets KLF4 for degradation. nih.govfoodandnutritionresearch.net In triple-negative breast cancer cells, C3G induces a reversion of EMT by activating Sirtuin 1 (Sirt1) expression. nih.govresearchgate.net Sirt1, in turn, inhibits the NF-κB signaling pathway, which is a pivotal driver of EMT. nih.govresearchgate.net

Consistent with its ability to inhibit EMT, cyanidin-3-O-glucoside significantly suppresses the migration and invasion of cancer cells. In breast cancer cells, treatment with C3G has been demonstrated to inhibit cell migration in both wound healing and Transwell migration assays. nih.govnih.gov This effect is a direct consequence of the C3G-mediated upregulation of KLF4 and the subsequent inhibition of EMT. nih.govfoodandnutritionresearch.net

In human gastric cancer cells, C3G has been observed to slow down cell migration significantly. mdpi.com This is accompanied by the regulation of proteins involved in cell adhesion and migration, including E-cadherin, N-cadherin, and vimentin, through the β-catenin signaling pathway. mdpi.com Furthermore, in a Drosophila model of a malignant tumor, C3G was found to inhibit tumor growth and invasion by suppressing autophagy through the inhibition of the JNK signaling pathway. rsc.org

The regulatory effects of cyanidin-3-O-glucoside on cellular proliferation and metastasis are often mediated through its influence on key transcription factors. A prime example is the upregulation of Krüppel-like factor 4 (KLF4) in breast cancer cells. nih.govfoodandnutritionresearch.netdocumentsdelivered.com C3G achieves this not by directly increasing KLF4 transcription, but by downregulating the expression of FBXO32, the E3 ligase responsible for KLF4's ubiquitination and subsequent degradation. nih.gov This stabilization of the KLF4 protein leads to the suppression of EMT and, consequently, reduced cell migration and invasion. nih.govfoodandnutritionresearch.net Knockdown of KLF4 in breast cancer cells has been shown to abolish the inhibitory effects of C3G on EMT, migration, and invasion, confirming the central role of this transcription factor in C3G's mechanism of action. nih.govfoodandnutritionresearch.net

In addition to KLF4, C3G also modulates other transcription factors. In triple-negative breast cancer cells, C3G induces the expression of Sirt1, which in turn attenuates the activity of NF-κB, a key transcription factor promoting EMT. nih.govresearchgate.net In gastric cancer cells, C3G has been shown to induce apoptosis by regulating the MAPK, STAT3, and NF-κB signaling pathways. mdpi.com Furthermore, C3G can inhibit angiogenesis in breast cancer by reducing the expression of STAT3, which transcriptionally activates the pro-angiogenic factor VEGF. nih.gov

Metabolic Homeostasis Regulation

Beyond its effects on cancer cells, cyanidin-3-O-glucoside plays a significant role in the regulation of metabolic homeostasis, particularly in glucose metabolism.

Cyanidin-3-O-glucoside has demonstrated potent effects on glucose metabolism, positioning it as a compound of interest for managing hyperglycemia and insulin (B600854) resistance. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.govnih.gov C3G activates AMPK, which in turn suppresses hepatic gluconeogenesis (the production of glucose in the liver) by inhibiting the expression of gluconeogenic genes. nih.govnih.gov This is achieved through the phosphorylation and inactivation of coactivators like CRTC2 and HDAC5. nih.gov The activation of AMPK by C3G is multifactorial, involving an increase in the cellular AMP:ATP ratio and activation of the adiponectin receptor signaling pathway. nih.govnih.gov

C3G also improves insulin sensitivity. In diabetic mice, dietary C3G has been shown to significantly reduce blood glucose concentrations and enhance insulin sensitivity. nih.gov This is associated with the upregulation of glucose transporter 4 (GLUT4) in white adipose tissue, which facilitates glucose uptake into cells. nih.gov Furthermore, C3G downregulates the expression of retinol (B82714) binding protein 4 (RBP4), a protein linked to insulin resistance. nih.gov In human omental adipocytes, C3G and its metabolite, protocatechuic acid, exert insulin-like effects by upregulating the activity of peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov

The transport of C3G itself into cells, a prerequisite for its bioactivity, can be mediated by glucose transporters. Studies using Caco-2 intestinal cells have shown that the absorption of C3G is facilitated by both sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2). nih.gov

Interactive Data Table: Effects of Cyanidin-3-O-Glucoside on Cellular Mechanisms

| Cellular Process | Cell/Tissue Type | Key Molecular Target/Pathway | Observed Effect | Reference(s) |

| Cell Proliferation | Colorectal Cancer Cells | TOPK | Inhibition of proliferation and clone formation | researchgate.net |

| Breast Cancer Cells | Caspase-3, Bcl-2/Bax | Induction of apoptosis | benthamscience.com | |

| Breast Cancer Cells | CDK-1, CDK-2, Cyclin B1, Cyclin D1 | G2/M phase cell cycle arrest | tandfonline.com | |

| Melanoma Cells | Estrogen Receptor β (ERβ) | Cell cycle arrest and apoptosis | frontiersin.org | |

| Epithelial-to-Mesenchymal Transition (EMT) | Breast Cancer Cells | KLF4, FBXO32 | Inhibition of EMT | nih.govfoodandnutritionresearch.net |

| Triple-Negative Breast Cancer Cells | Sirt1, NF-κB | Reversion of EMT | nih.govresearchgate.net | |

| Cell Migration & Invasion | Breast Cancer Cells | KLF4 | Suppression of migration and invasion | nih.govfoodandnutritionresearch.net |

| Gastric Cancer Cells | β-catenin | Inhibition of cell migration | mdpi.com | |

| Glucose Metabolism | Hepatocytes, Diabetic Mice | AMPK, CRTC2, HDAC5 | Suppression of gluconeogenesis | nih.govnih.gov |

| Adipose Tissue (Diabetic Mice) | GLUT4, RBP4 | Improved insulin sensitivity | nih.gov | |

| Human Omental Adipocytes | PPARγ | Insulin-like effects | nih.gov |

Lipid Metabolism Regulation

Cyanidin-3-O-β-glucoside (C3G), a prevalent cyanidin monoglucoside, demonstrates notable regulatory effects on lipid metabolism, including the enhancement of fatty acid oxidation and the reduction of lipid synthesis and accumulation. nih.gov In human HepG2 hepatocytes, C3G stimulates the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.com This activation leads to the phosphorylation and subsequent inactivation of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. mdpi.com The inactivation of ACC results in decreased levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyl-CoA transferase 1 (CPT-1), an enzyme essential for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. mdpi.comrsc.org

The consequent increase in CPT-1 expression and activity enhances fatty acid oxidation. mdpi.com Studies have shown that C3G treatment functionally increases palmitate oxidation rates in HepG2 cells. mdpi.com This AMPK-dependent mechanism is crucial, as the inhibition of AMPK has been shown to counteract the effects of C3G on CPT-1 expression, fatty acid oxidation, and triglyceride accumulation. mdpi.com Furthermore, C3G has been observed to reduce the accumulation of fat in visceral adipose and liver tissues and lower plasma triglyceride levels. nih.gov It also has the potential to inhibit lipolysis, thereby reducing the release of free fatty acids and glycerol (B35011) from adipocytes. mdpi.com In rats with liver lipid metabolism disorder induced by Bisphenol A (BPA), C3G supplementation significantly improved serum levels of low-density lipoprotein cholesterol, high-density lipoprotein cholesterol, total cholesterol, and triacylglycerols. mdpi.com

Table 1: Effect of Cyanidin-3-Glucoside on Lipid Metabolism Markers

| Marker | Effect of C3G | Cellular Context | Reference |

|---|---|---|---|

| AMPK Activation | Increased phosphorylation | HepG2 cells | mdpi.com |

| ACC Phosphorylation | Increased (inactivation) | HepG2 cells | mdpi.com |

| Malonyl-CoA Levels | Decreased | HepG2 cells | mdpi.com |

| CPT-1 Expression | Increased | HepG2 cells | mdpi.com |

| Fatty Acid Oxidation | Increased | HepG2 cells | nih.govmdpi.com |

| Lipid Synthesis | Decreased | General | nih.gov |

| Lipid Accumulation | Reduced | Adipocytes, Liver | nih.govnih.gov |

| Triglyceride Levels | Reduced | Plasma, Liver | nih.govmdpi.com |

Enhancement of Energy Expenditure and Mitochondrial Biogenesis

Cyanidin-3-glucoside plays a significant role in increasing whole-body energy expenditure, primarily through its effects on brown adipose tissue (BAT) and mitochondrial biogenesis. frontiersin.orgnih.gov C3G has been shown to enhance BAT activity and induce the formation of brown-like adipocytes (beigeing) in subcutaneous white adipose tissue (sWAT). frontiersin.orgphysiology.org This is critical as BAT is specialized in thermogenesis, burning energy to produce heat. mdpi.com

A key mechanism in this process is the upregulation of uncoupling protein 1 (UCP1), a protein found in the inner mitochondrial membrane of brown adipocytes that dissipates the proton gradient, generating heat instead of ATP. mdpi.comfrontiersin.org C3G potently regulates the transcription of UCP1 in both BAT and sWAT. frontiersin.org This regulation is partly mediated by PRDM16, a transcriptional co-regulator that binds to the promoter region of the UCP1 gene and is crucial for the development and function of brown adipocytes. nih.gov

Furthermore, C3G enhances mitochondrial biogenesis, the process of creating new mitochondria. nih.govnih.gov It upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), considered a master regulator of mitochondrial biogenesis. nih.govresearchgate.net The activation of PGC-1α is, in part, mediated by an increase in the expression of sirtuin 1 (SIRT1), which deacetylates and activates PGC-1α. researchgate.net This signaling cascade leads to an increase in the expression of downstream genes such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), ultimately resulting in increased mitochondrial number and function. nih.govresearchgate.net

Table 2: Impact of Cyanidin-3-Glucoside on Energy Expenditure and Mitochondrial Biogenesis

| Target/Process | Effect of C3G | Mechanism | Tissue/Cell Model | Reference |

|---|---|---|---|---|

| Energy Expenditure | Increased | Enhanced BAT activity | db/db mice | frontiersin.org |

| Brown Adipose Tissue (BAT) Activity | Enhanced | Upregulation of thermogenic genes | db/db mice, HFFD-fed mice | mdpi.comfrontiersin.orgphysiology.org |

| UCP1 Expression | Increased | Activation of PRDM16 gene | BAT, sWAT | frontiersin.orgnih.gov |

| Mitochondrial Biogenesis | Enhanced | Upregulation of PGC-1α and SIRT1 | Hepatocytes, Skeletal Muscle | nih.govresearchgate.net |

| PGC-1α Expression | Increased | SIRT1-mediated deacetylation | HuH7 cells | nih.govresearchgate.net |

| Mitochondrial Function | Increased | Increased ATP production and membrane potential | HuH7 cells | researchgate.net |

Interaction with Key Metabolic Proteins and Receptors

The metabolic benefits of cyanidin-3-glucoside are also attributed to its interaction with key proteins and receptors involved in metabolic regulation. A significant finding is the ability of C3G to activate AMPK, at least in part, through the adiponectin receptor 1 (AdipoR1). doaj.org

In hepatocytes, the knockdown of both AdipoR1 and AdipoR2 has been shown to abolish the phosphorylation of AMPK by C3G, indicating that C3G's activation of AMPK is mediated by these receptors. doaj.org Adiponectin itself is an adipokine known for its beneficial effects on metabolism. researchgate.net C3G treatment has been found to induce the expression and secretion of adiponectin from adipocytes. researchgate.net This increase in adiponectin is significant as it can then act on its receptors in other tissues, like the liver and muscle, to exert its metabolic effects, including the activation of AMPK. doaj.orgresearchgate.net However, some studies in diabetic mice suggest that the amelioration of hyperglycemia and insulin sensitivity by C3G was not dependent on changes in the expression of adiponectin or its receptors, but rather on the regulation of the glucose transporter 4 (Glut4) and retinol-binding protein 4 (RBP4) system.

The activation of AMPK by C3G is a central event, as AMPK acts as a master switch in regulating cellular energy homeostasis. mdpi.comfrontiersin.org Once activated, AMPK phosphorylates and regulates numerous downstream targets to promote catabolic pathways that generate ATP (like fatty acid oxidation) while inhibiting anabolic pathways that consume ATP (like fatty acid synthesis). mdpi.com

Neuroprotective Mechanisms at the Cellular Level

Cyanidin monoglucoside exhibits significant neuroprotective properties through various cellular mechanisms, including combating oxidative stress, regulating apoptosis, and inhibiting key enzymes involved in neurological diseases.

Attenuation of Oxidative Stress and Endoplasmic Reticulum Stress in Neuronal Cells

Cyanidin-3-glucoside is a potent antioxidant that protects neuronal cells from damage induced by oxidative and endoplasmic reticulum (ER) stress. In HT22 mouse hippocampal neuronal cells, C3G has been shown to protect against glutamate-induced toxicity, which is known to cause oxidative damage and ER stress, leading to cell death.

C3G activates the Nrf2-antioxidant response element (ARE) pathway, a primary cellular defense mechanism against oxidative stress. This leads to the upregulated gene expression of endogenous antioxidant enzymes such as superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidase (GPx), as well as phase II detoxifying enzymes like glutathione-S-transferases (GSTs). By bolstering these intrinsic antioxidant defenses, C3G effectively reduces the accumulation of reactive oxygen species (ROS). nih.gov

Furthermore, C3G mitigates ER stress. Oxidative stress is a known inducer of ER stress, and by reducing ROS, C3G can indirectly alleviate ER stress. It has been shown to inhibit glutamate-induced ER stress signals, which can otherwise trigger apoptosis.

Regulation of Neuronal Apoptosis Pathways

Cyanidin-3-glucoside exerts its neuroprotective effects by directly modulating pathways involved in neuronal apoptosis, or programmed cell death. In models of neuroinflammation, C3G pretreatment of microglial cells was able to protect differentiated PC12 neuronal cells from apoptosis induced by microglial activation.

A key mechanism is the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. C3G has been shown to decrease the pro-apoptotic Bax/Bcl-2 ratio in the brain of transgenic mice models of Alzheimer's disease. Additionally, in studies of focal cerebral ischemia in mice, C3G was found to block the release of the apoptosis-inducing factor (AIF) from mitochondria under conditions of oxidative stress, providing another pathway for its neuroprotective action.

Inhibition of Enzymes Relevant to Neurological Pathologies

Cyanidin-3-glucoside and its aglycone, cyanidin, have been identified as inhibitors of several enzymes whose dysregulation is implicated in neurological disorders.

Monoamine Oxidase A (MAO-A): MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Elevated MAO-A activity is linked to depression and anxiety. Both cyanidin and cyanidin-3-glucoside have been shown to inhibit MAO-A in vitro, with IC₅₀ values in the low micromolar range, suggesting a potential role in modulating neurotransmitter levels. researchgate.net